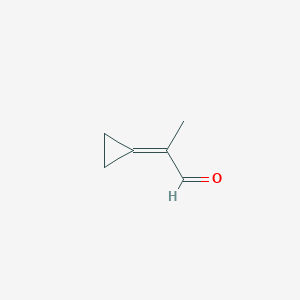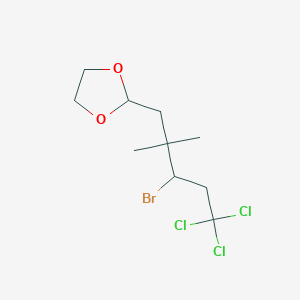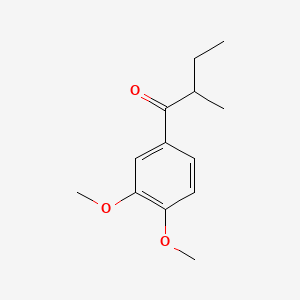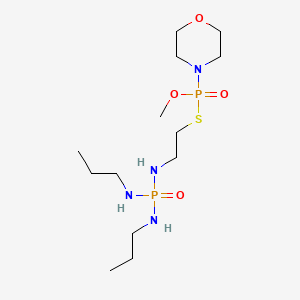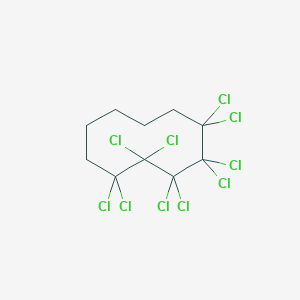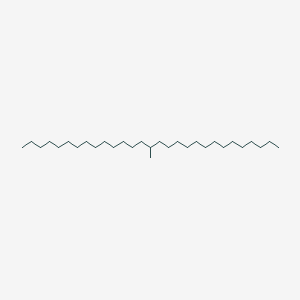
15-Methylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ and a molecular weight of 422.8133 g/mol . It is a methyl-branched alkane, specifically a derivative of nonacosane with a methyl group at the 15th carbon position. This compound is known for its presence in various natural sources and its role in chemical signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylnonacosane typically involves the use of long-chain alkanes and specific methylation reactions. One common method is the periodate cleavage of intermediate compounds derived from citronellal . The reaction conditions often include the use of solvents like hexane and catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation and chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Methylnonacosane primarily undergoes substitution reactions due to its saturated hydrocarbon nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents like chlorine or bromine in the presence of light or heat.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed: The major products of these reactions include halogenated derivatives and oxidized forms of the compound, such as alcohols or ketones.
Applications De Recherche Scientifique
15-Methylnonacosane has a wide range of applications in scientific research:
Biology: The compound is studied for its role in chemical signaling, particularly in insect pheromones.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of specialty lubricants and as a component in certain types of waxes.
Mécanisme D'action
The mechanism by which 15-Methylnonacosane exerts its effects is primarily through its interaction with specific receptors or enzymes. In the context of insect pheromones, it binds to olfactory receptors, triggering a behavioral response . The molecular pathways involved often include signal transduction mechanisms that lead to changes in gene expression or cellular activity.
Comparaison Avec Des Composés Similaires
Nonacosane: The parent compound without the methyl group.
7-Acetoxy-15-methylnonacosane: A derivative with an acetoxy group at the 7th position.
6-Acetoxy-19-methylnonacosane: Another methyl-branched derivative with an acetoxy group at the 6th position.
Uniqueness: 15-Methylnonacosane is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in studies related to chemical signaling and its applications in various fields.
Propriétés
Numéro CAS |
65820-60-2 |
|---|---|
Formule moléculaire |
C30H62 |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
15-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
Clé InChI |
CLFARDZXUOCEGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


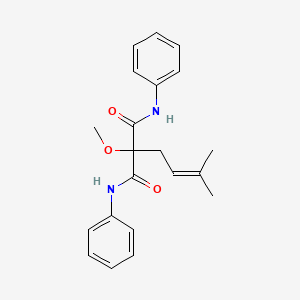
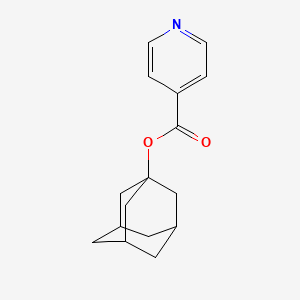
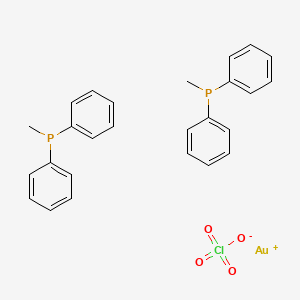
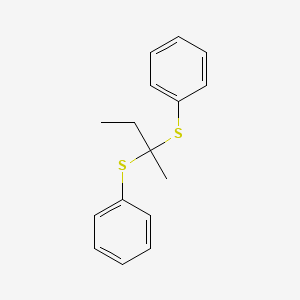
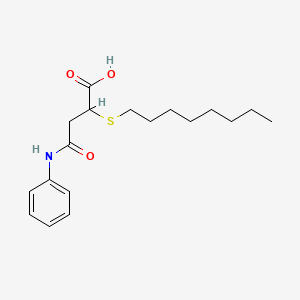
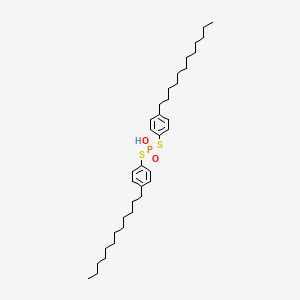
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
